1-(Azepan-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone
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Overview
Description
1-(Azepan-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone, also known as Aza-Michael acceptor, is a chemical compound that has been widely used in scientific research due to its unique properties. Aza-Michael acceptors are known for their ability to undergo nucleophilic addition reactions with a wide range of nucleophiles, making them versatile tools in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone acceptors involves the nucleophilic addition of a nucleophile to the β-carbon of the unsaturated carbonyl compound. This reaction results in the formation of a new carbon-carbon bond and the formation of a new chiral center.
Biochemical and Physiological Effects
This compound acceptors have been shown to have a wide range of biochemical and physiological effects. For example, they have been shown to have anti-inflammatory and anti-tumor properties, making them potential candidates for the development of new drugs and pharmaceuticals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(Azepan-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone acceptors in lab experiments is their versatility. They can undergo nucleophilic addition reactions with a wide range of nucleophiles, making them useful tools in organic synthesis. However, one of the limitations of using this compound acceptors is their sensitivity to moisture and air, which can affect their reactivity.
Future Directions
There are several future directions for the use of 1-(Azepan-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone acceptors in scientific research. For example, they could be used in the development of new drugs and pharmaceuticals, particularly in the treatment of inflammatory and tumor-related diseases. Additionally, they could be used in the development of new materials with unique properties, such as polymers and coatings. Finally, they could be used in the development of new catalysts for organic synthesis.
Synthesis Methods
The synthesis of 1-(Azepan-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone acceptors involves the reaction of a primary or secondary amine with an α,β-unsaturated carbonyl compound. One of the most common methods for synthesizing this compound acceptors is through the reaction of an amine with a Michael acceptor, such as acrylates or maleimides.
Scientific Research Applications
1-(Azepan-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone acceptors have been widely used in scientific research due to their ability to undergo nucleophilic addition reactions with a wide range of nucleophiles. This property has made them useful tools in organic synthesis, particularly in the development of new drugs and pharmaceuticals.
properties
IUPAC Name |
1-(azepan-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-3-8-13(2)11-12(15)14-9-6-4-5-7-10-14/h1H,4-11H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLKHONFUYWECG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC(=O)N1CCCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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